
4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone include its molecular formula (C20H16Cl2N2O) and molecular weight (371.26). Additional properties such as melting point, boiling point, and density are mentioned, but specific values are not provided .Wissenschaftliche Forschungsanwendungen
Hole Transporting and Photoelectrical Properties
4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone, alongside other similar compounds, has been researched for its hole transporting properties. Studies show that such compounds exhibit promising thermal, optical, and photoelectrical characteristics. Specifically, compounds like 3,4-ethylenedioxythiophene-2-carbaldehyde N-(2,3-epoxypropyl)-N-phenylhydrazone have been synthesized and analyzed for their glass-forming capabilities and hole drift mobilities. These findings suggest potential applications in the development of materials for electronic devices due to their ability to form glasses with various glass transition temperatures and exhibit significant hole drift mobilities in films (Lygaitis et al., 2006).
Antimicrobial and Antioxidant Activities
Hydrazones, including derivatives of 4-(benzyloxy)benzenecarbaldehyde, have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds have shown varying degrees of growth inhibition activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, certain derivatives have demonstrated superior free-radical scavenging abilities, indicating their potential as effective antimicrobial and antioxidant agents (Nastasă et al., 2015).
Monoamine Oxidase Inhibitors
Research into the monoamine oxidase (MAO) inhibitory activities of substituted acylhydrazones, including those related to 4-(benzyloxy)benzenecarbaldehyde, has highlighted their potential in treating neurodegenerative disorders. Compounds featuring the 4-(benzyloxy)phenyl group have led to some of the most active inhibitors, demonstrating the importance of high lipophilicity for activity. Such findings could be crucial for developing new treatments for diseases characterized by the degeneration of neuronal systems (Bernard et al., 1995).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O/c21-17-8-11-20(19(22)12-17)24-23-13-15-6-9-18(10-7-15)25-14-16-4-2-1-3-5-16/h1-13,24H,14H2/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDSKVDGUMJXCF-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2686733.png)
![5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686734.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2686735.png)
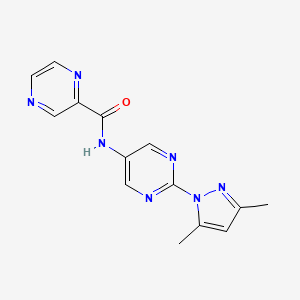
![N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2686737.png)
![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea](/img/structure/B2686739.png)

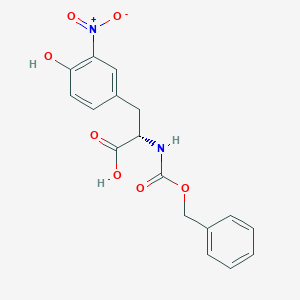
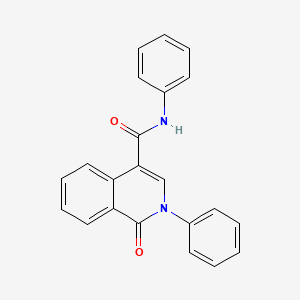
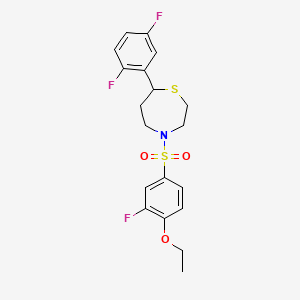
![(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2686748.png)
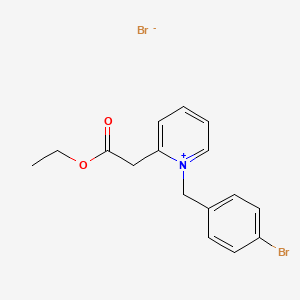
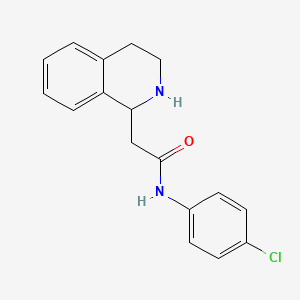
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2686754.png)